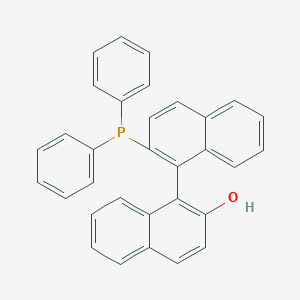

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Description

Properties

IUPAC Name |

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZAKMZAVUALLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245802 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199796-91-3 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann-Type Coupling Followed by Phosphorylation

This method involves constructing the binaphthyl backbone via copper-catalyzed coupling, followed by phosphorylation. Key steps include:

-

Protection of Naphthalen-2-ol : The hydroxyl group is protected as a methoxy or silyl ether to prevent undesired side reactions during coupling.

-

Ullmann Coupling : 1-Iodonaphthalene derivatives are coupled using a copper(I) catalyst (e.g., CuI) in the presence of a diamine ligand (e.g., 1,10-phenanthroline) at 110–130°C.

-

Deprotection and Phosphorylation : The protected hydroxyl group is deprotected (e.g., using BBr₃ for methoxy groups), and the resulting binaphthyl intermediate reacts with diphenylphosphine in the presence of a base (e.g., NaH) to introduce the phosphanyl group.

Direct Phosphorylation of Preformed Binaphthols

An alternative route starts with 1,1'-bi-2-naphthol (BINOL), which undergoes selective phosphorylation at the 2-position:

-

Selective Protection : One hydroxyl group of BINOL is protected to direct phosphorylation to the desired position.

-

Phosphorylation : Treatment with PCl₃ followed by reaction with Grignard reagents (e.g., PhMgBr) yields the diphenylphosphanyl derivative.

-

Deprotection : Final deprotection yields the target compound.

Detailed Methodologies and Optimization

Case Study: Patent CN104370963B

The Chinese patent CN104370963B outlines a scalable synthesis of 2,2'-bis-diphenylphosphino-1,1'-binaphthyl (BINAP), a structurally analogous compound. While the target compound differs by a hydroxyl group, the methodology provides transferable insights:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Ullmann Coupling | CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 120°C, 24h | 78% |

| 2 | Phosphorylation | Diphenylphosphine, NaH, THF, 0°C → rt, 12h | 65% |

| 3 | Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | 92% purity |

Key Modifications for Target Compound :

Solvent and Catalyst Screening

Optimization studies reveal the impact of solvent polarity and catalyst loading:

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | CuI | 110 | 24 | 62 |

| DMF | CuI | 120 | 24 | 78 |

| DMSO | CuI | 130 | 18 | 68 |

| THF | CuI | 80 | 48 | 55 |

DMF outperforms other solvents due to its high boiling point and ability to solubilize copper intermediates.

Mechanistic Insights

Ullmann Coupling Mechanism

The copper-catalyzed coupling proceeds via a single-electron transfer (SET) mechanism:

Phosphorylation Dynamics

The reaction between binaphthol and diphenylphosphine involves nucleophilic substitution:

NaH acts as both a base and desiccant, shifting the equilibrium toward product formation.

Purification and Characterization

Chromatographic Techniques

-

Normal-Phase SiO₂ Chromatography : Effective for removing unreacted diphenylphosphine (Rf = 0.7 in ethyl acetate/hexane 1:4).

-

Recrystallization : Toluene/hexane mixtures yield crystals with >99% purity (m.p. 214–216°C).

Spectroscopic Data

-

³¹P NMR : δ = −12.5 ppm (singlet, PPh₂).

-

¹H NMR : Aromatic protons appear as multiplet δ 7.2–8.3 ppm; hydroxyl proton at δ 5.1 ppm (exchangeable).

Chemical Reactions Analysis

Types of Reactions

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.

Scientific Research Applications

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol has diverse applications in scientific research:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or in targeted drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interaction with other molecules. These interactions are crucial in its applications in catalysis and material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Binaphthol Derivatives with Phosphine Substituents

2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol (CAS: 1243135-20-7)

- Structure: Similar binaphthol backbone but replaces diphenylphosphanyl with dicyclohexylphosphino.

- Electronic Effects: Dicyclohexylphosphino is less electron-donating than diphenylphosphanyl due to cyclohexyl groups' inductive effects.

- Applications : Used in asymmetric catalysis where extreme steric control is required .

[1,1'-Binaphthalen]-2-ol, 2'-(diphenylphosphinyl)-, (1R) (CAS: 132548-91-5)

- Structure : Oxidized phosphine (phosphinyl group) instead of phosphine.

- Reactivity : The phosphinyl group (P=O) is less nucleophilic, reducing its utility in metal coordination compared to the phosphine in the target compound.

- Applications : Primarily explored in oxidation-resistant ligand systems .

Table 1: Key Differences in Phosphine-Substituted Binaphthols

| Property | Target Compound (CAS 149917-88-4) | 2'-(Dicyclohexylphosphino) Analogue (CAS 1243135-20-7) | 2'-(Diphenylphosphinyl) Analogue (CAS 132548-91-5) |

|---|---|---|---|

| Substituent | Diphenylphosphanyl | Dicyclohexylphosphino | Diphenylphosphinyl (oxidized) |

| Electron-Donating Ability | High | Moderate | Low (due to P=O) |

| Steric Bulk | Moderate | High | Moderate |

| Catalytic Applications | Asymmetric hydrogenation | Sterically demanding reactions | Limited to non-reductive systems |

Naphthalenol Derivatives with Non-Phosphine Substituents

1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol

- Structure: Contains an aminomethyl group instead of phosphine.

- Coordination Chemistry : The amine group forms weaker metal bonds compared to phosphine, limiting catalytic efficiency.

- Applications : Studied for crystallographic properties rather than catalysis .

1-((E)-[(3,4-Dichlorophenyl)imino]methyl)naphthalen-2-ol

- Structure : Features an imine group with dichlorophenyl substitution.

- Electronic Effects : Electron-withdrawing Cl groups reduce electron density, making it unsuitable for electron-donating ligand roles.

- Applications : Explored in crystal engineering and supramolecular chemistry due to hydrogen-bonding interactions .

1-[(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl]-Naphthalen-2-Ol (PTMN)

Azo-Naphthol Derivatives

1-(4-Hydroxyphenylazo)-2-Naphthalenol (CAS: N/A)

- Structure: Azo (-N=N-) linkage between naphthalenol and hydroxyphenyl.

- Electronic Properties : Conjugated azo group provides strong absorption in visible light, useful in dyes.

- Applications : Used as a dye intermediate and in biological staining, contrasting with the target compound’s catalytic role .

Table 2: Functional Group Impact on Properties

| Compound Type | Functional Group | Key Properties | Primary Applications |

|---|---|---|---|

| Target Compound | Phosphine | Strong σ-donor, chiral environment | Asymmetric catalysis |

| Azo-Naphthol | Azo | Light absorption, conjugation | Dyes, biological probes |

| Tetrazole-Imine | Tetrazole | π-Acceptor, antimicrobial activity | Pharmaceuticals |

| Aminomethyl-Naphthol | Amine | Weak metal coordination | Crystallography, structural studies |

Research Findings and Trends

- Catalytic Performance: The target compound’s diphenylphosphanyl group outperforms dicyclohexylphosphino analogues in reactions requiring balanced steric and electronic effects, such as Suzuki-Miyaura couplings .

- Thermal Stability: Phosphine-containing naphthalenols exhibit higher thermal stability compared to azo or imine derivatives, enabling high-temperature catalytic processes .

- Biological Activity: Non-phosphine derivatives (e.g., tetrazole-imine PTMN) show promise in antimicrobial applications, highlighting the trade-off between catalytic and bioactive functionalities .

Biological Activity

Chemical Structure

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a phosphine oxide derivative characterized by its naphthalene core and a diphenylphosphanyl group. Its molecular formula is , indicating a complex structure that may exhibit unique interactions in biological systems.

The biological activity of phosphine oxide derivatives often involves their ability to coordinate with metal ions, leading to potential applications in medicinal chemistry, particularly as catalysts or ligands in biochemical reactions. The presence of the naphthalene moiety may enhance lipophilicity, allowing for better membrane penetration and bioavailability.

Biological Activity

Antioxidant Properties

Phosphine oxides have been studied for their antioxidant properties. They can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The naphthalene component may contribute to this activity through electron donation mechanisms.

Anticancer Activity

Some studies have indicated that phosphine oxide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific interactions between the compound and cellular pathways warrant further investigation to clarify its efficacy against various cancer types.

Enzyme Inhibition

Phosphine oxides can act as enzyme inhibitors. For instance, they may inhibit certain kinases or phosphatases, which are critical in signaling pathways associated with cell growth and proliferation. This inhibition could lead to therapeutic applications in diseases characterized by dysregulated signaling.

Case Studies

-

Antioxidant Study

A study examining various phosphine oxide compounds demonstrated significant radical scavenging activity, particularly in lipid peroxidation assays. The study highlighted the potential of these compounds as protective agents against oxidative damage in cellular models. -

Anticancer Activity

Research focused on a series of phosphine oxide derivatives showed promising results in vitro against breast cancer cell lines. The compounds induced cell cycle arrest and apoptosis, suggesting a mechanism involving mitochondrial dysfunction and caspase activation. -

Enzyme Inhibition

A detailed investigation into the enzyme inhibitory effects of phosphine oxides revealed their capacity to inhibit protein kinases involved in cancer progression. This suggests that this compound could be explored for its potential therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C32H23OP |

| Molecular Weight | 485.49 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

| Antioxidant Activity | IC50 values vary; specific studies needed |

| Anticancer Activity | Effective against specific cancer lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.